molecular formula C28H18Cl2N2O2 B5266121 [(E)-1-(4-chlorophenyl)-2-(1-phenylbenzimidazol-2-yl)ethenyl] 4-chlorobenzoate

[(E)-1-(4-chlorophenyl)-2-(1-phenylbenzimidazol-2-yl)ethenyl] 4-chlorobenzoate

Cat. No.: B5266121
M. Wt: 485.4 g/mol
InChI Key: XMLCYNTZKUGWDD-NLRVBDNBSA-N
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Description

[(E)-1-(4-chlorophenyl)-2-(1-phenylbenzimidazol-2-yl)ethenyl] 4-chlorobenzoate is a synthetic organic compound It features a benzimidazole core, a chlorophenyl group, and a chlorobenzoate ester

Properties

IUPAC Name

[(E)-1-(4-chlorophenyl)-2-(1-phenylbenzimidazol-2-yl)ethenyl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18Cl2N2O2/c29-21-14-10-19(11-15-21)26(34-28(33)20-12-16-22(30)17-13-20)18-27-31-24-8-4-5-9-25(24)32(27)23-6-2-1-3-7-23/h1-18H/b26-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLCYNTZKUGWDD-NLRVBDNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C=C(C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2/C=C(\C4=CC=C(C=C4)Cl)/OC(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, 1-phenyl-1H-benzimidazole, and 4-chlorobenzoic acid.

    Step 1: Condensation of 4-chlorobenzaldehyde with 1-phenyl-1H-benzimidazole in the presence of a base such as potassium carbonate to form the intermediate (E)-1-(4-chlorophenyl)-2-(1-phenylbenzimidazol-2-yl)ethene.

    Step 2: Esterification of the intermediate with 4-chlorobenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to yield the final product.

Industrial Production Methods

Industrial production would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the double bond in the ethenyl group, converting it to a single bond.

    Substitution: The chlorophenyl and chlorobenzoate groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Saturated ethyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science:

Biology

    Antimicrobial Agents: The benzimidazole core is known for its antimicrobial properties, making this compound a candidate for drug development.

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

Medicine

    Anticancer Research: The compound may exhibit anticancer activity by interacting with DNA or specific proteins involved in cell proliferation.

    Anti-inflammatory Agents: Possible use in the development of anti-inflammatory drugs.

Industry

    Dye and Pigment Production: The compound’s structure allows for its use in the synthesis of dyes and pigments.

    Polymer Additives: Potential use as an additive in polymer production to enhance material properties.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Molecular Targets: It may target DNA, enzymes, or receptors in biological systems.

    Pathways Involved: Interaction with cellular pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-2-(1-phenylbenzimidazol-2-yl)ethanone: Similar structure but lacks the ester group.

    1-(4-chlorophenyl)-2-(1-phenylbenzimidazol-2-yl)ethanol: Similar structure but has a hydroxyl group instead of the ester.

Uniqueness

    Structural Features: The presence of both the benzimidazole core and the ester group makes it unique.

    Reactivity: The compound’s ability to undergo various chemical reactions, such as oxidation and substitution, highlights its versatility.

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